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Compound of Interest

Compound Name: 4-METHYLQUINOLINE

Cat. No.: B147181

This guide provides a comprehensive overview of the spectroscopic data for 4-
methylquinoline, a heterocyclic aromatic organic compound with significant applications in the
synthesis of pharmaceuticals, dyes, and other specialty chemicals. The following sections
detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, offering valuable insights for researchers, scientists, and professionals in drug
development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
data for 4-methylquinoline.

1.1. *H NMR Data

The 'H NMR spectrum of 4-methylquinoline provides information on the chemical
environment of the hydrogen atoms in the molecule.
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Chemical Shift (5) in

Coupling Constant

Assignment Multiplicity .
ppm (J) in Hz

H-2 8.775 d 4.4

H-8 8.110 d 8.4

H-5 7.985 d 8.4

H-7 7.705 ddd 84,69, 14
H-6 7.559 ddd 8.3,6.9,1.3
H-3 7.215 d 4.4

CHs 2.691 S

Solvent: CDCls,
Frequency: 400
MHz[1]

1.2. 3C NMR Data

The 13C NMR spectrum reveals the different carbon environments within the 4-

methylquinoline molecule.
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Assignment Chemical Shift (d) in ppm
C-2 150.2
C-8a 148.1
C-4 144.3
C-7 1295
C-5 128.9
C-4a 127.0
C-6 125.4
C-8 123.5
C-3 121.3
CHs 18.7

Solvent: CDCIs, Frequency: 101 MHz[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[3][4] The IR spectrum of 4-methylquinoline exhibits
characteristic absorption bands corresponding to its aromatic and methyl groups.
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Wavenumber (cm~?) Vibrational Mode Intensity
3050-3000 Aromatic C-H stretch Medium
Aliphatic C-H stretch )
2933 ) Medium
(asymmetric)
Aliphatic C-H stretch )
2857 ) Medium
(symmetric)
1603 C=C aromatic ring stretch Strong
1500-1400 C=C aromatic ring stretch Medium
1447 CHs asymmetric bend Medium
757 C-H out-of-plane bend Very Strong

Sample Phase: Neat (liquid)[2]

[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.[6][7] The mass spectrum of 4-methylquinoline provides

information about its molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Assignment

143 100.0 [M]* (Molecular lon)

142 15.9 [M-H]*

115 19.5 [M-H-HCN]* or [M-C2H]*
116 7.1

89 4.4

lonization Method: Electron

Impact (ED[1][8][9]
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Experimental Protocols

The following sections provide an overview of the general methodologies used to obtain the
spectroscopic data presented above.

1. NMR Spectroscopy Protocol

o Sample Preparation: A small amount of 4-methylquinoline (typically 5-25 mg) is dissolved in
a deuterated solvent (e.g., chloroform-d, CDCIz) in a 5 mm NMR tube.[10] Tetramethylsilane
(TMS) is often added as an internal standard for chemical shift referencing.

¢ Instrumentation: The *H and 13C NMR spectra are recorded on a high-field NMR
spectrometer, such as a Bruker AVANCE series instrument, operating at a specific frequency
for each nucleus (e.g., 400 MHz for *H and 101 MHz for 3C).[2][11]

o Data Acquisition: The sample is placed in the spectrometer's magnetic field and subjected to
radiofrequency pulses. The resulting free induction decay (FID) signal is detected and then
Fourier transformed to obtain the NMR spectrum.

o Data Processing: The raw data is processed, which includes phasing, baseline correction,
and referencing the chemical shifts to the internal standard (TMS at O ppm).

2. IR Spectroscopy Protocol

o Sample Preparation: For a liquid sample like 4-methylquinoline, a "neat" spectrum can be
obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[12]
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small
drop of the sample is placed directly on the ATR crystal.[4]

e Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.[13]

o Data Acquisition: The instrument passes a beam of infrared radiation through the sample.
The detector measures the amount of radiation that passes through at each wavenumber. A
background spectrum (without the sample) is also collected and subtracted from the sample
spectrum to give the final absorbance or transmittance spectrum.[5]
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3. Mass Spectrometry Protocol

o Sample Introduction: For a volatile compound like 4-methylquinoline, the sample is typically
introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by
direct injection into the ion source.[14]

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (Electron Impact ionization, EIl), which knocks off an electron to form a
positively charged molecular ion and fragment ions.[15]

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or
magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[15]

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.[15]

Visualizations
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-methylquinoline.

Sample Preparation Spectroscopic Analysis Data Acquisition & Processing
Introduce into
GC or Direct Inlet Mass Spectrometer Mass Spectrum
4-Methylquinoline Prepareo:\l;?tRSample | FTIR Spectrometer P IR Spectrum
> Dissolve in NMR Spectrometer P> 1H & 13C NMR Spectra
Deuterated Solvent
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Click to download full resolution via product page
Caption: General workflow for the spectroscopic analysis of 4-methylquinoline.
Logical Relationship of Spectroscopic Data to Molecular Structure

This diagram illustrates how the different spectroscopic techniques provide complementary
information to elucidate the structure of 4-methylquinoline.
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Click to download full resolution via product page

Caption: Relationship between spectroscopic data and molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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